![molecular formula C18H19N3OS2 B5524114 N-甲基-N-[(4-苯基-1,3-噻唑-2-基)甲基]-2-丙基-1,3-噻唑-4-甲酰胺](/img/structure/B5524114.png)

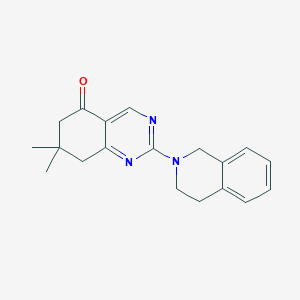

N-甲基-N-[(4-苯基-1,3-噻唑-2-基)甲基]-2-丙基-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

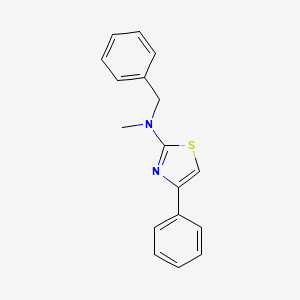

Thiazole derivatives are an important class of compounds in the field of medicinal chemistry due to their diverse biological activities. The compound falls into this category, featuring a thiazole ring, a common motif in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, starting from substituted thioureas or amidines. A common strategy might involve the use of Lawesson's reagent for thionation, followed by cyclization to form the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013).

科学研究应用

合成方法

研究开发了合成噻唑衍生物的有效途径,这些衍生物作为诸如N-甲基-N-[(4-苯基-1,3-噻唑-2-基)甲基]-2-丙基-1,3-噻唑-4-甲酰胺等化合物的制备中的关键中间体。例如,Kumar 等人(2013 年)报道了一种使用劳森试剂进行化学选择性硫代环化方法来创建 2-苯基/(2-噻吩基)-5-(杂)芳基/(甲硫基)-4-官能化噻唑,重点介绍了一种将酯、N-取代的甲酰胺或肽官能团引入噻唑的一步法 (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

抗癌和抗菌活性

一些研究已经合成并评估了噻唑衍生物的潜在抗癌和抗菌活性。Ravinaik 等人(2021 年)设计并合成了一系列取代的苯甲酰胺,这些苯甲酰胺由特定的酸开始,并评估了它们的抗癌活性,证明了噻唑衍生物在寻找新的抗癌剂中的广泛应用 (B. Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021)。此外,Raval 等人(2012 年)探索了具有显着的抗菌和抗真菌活性的甲酰胺化合物的微波辅助合成,提供了一种合成生物活性噻唑衍生物的快速且环保的方法 (J. Raval, B. N. Naik, K. R. Desai, 2012).

在超分子化学中的作用

还报道了 N-(噻唑-2-基)苯甲酰胺衍生物的合成和研究,目的是了解甲基官能团和多个非共价相互作用对胶凝行为的影响。这项研究强调了噻唑衍生物在超分子材料开发中的重要性,证明了它们在创建自组装系统方面的潜力 (P. Yadav, Amar Ballabh, 2020).

作用机制

未来方向

The objective of future research could be to synthesize bacterial resistance compounds with enhanced antibacterial properties . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

属性

IUPAC Name |

N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-3-7-16-20-15(12-23-16)18(22)21(2)10-17-19-14(11-24-17)13-8-5-4-6-9-13/h4-6,8-9,11-12H,3,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBUHPSXCNBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N(C)CC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)